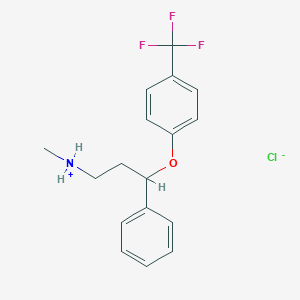

フルオキセチン塩酸塩

概要

説明

フルオキセチン塩酸塩は、選択的セロトニン再取り込み阻害薬(SSRI)であり、抗うつ薬として広く使用されています。一般的にはプロザックという商品名で知られています。 この化合物は、主に主要なうつ病、強迫性障害、神経性過食症、パニック障害、月経前不快気分障害の治療に使用されます .

2. 製法

合成経路と反応条件: フルオキセチン塩酸塩は、4-クロロベンゾトリフルオリドとエチレンオキシドを反応させて4-(トリフルオロメチル)フェノールを生成するなど、複数段階の反応によって合成できます。この中間体は、3-クロロプロピルアミンと反応してフルオキセチンを生成します。 最後のステップでは、フルオキセチンを塩酸塩に変換します .

工業生産方法: フルオキセチン塩酸塩の工業生産では、従来のバッチ法よりも利点のあるフローケミストリープロセスがよく採用されます。 これらのプロセスには、反応条件を精密に制御でき、収率と純度が向上する連続フローリアクターが使用されます .

科学的研究の応用

フルオキセチン塩酸塩は、科学研究で数多くの用途があります。

化学: SSRIのメカニズムを研究し、新しい抗うつ薬を開発するためのモデル化合物として使用されます。

生物学: 神経伝達物質系や神経可塑性への影響について調査されています。

医学: さまざまな精神疾患の治療における治療効果について広く研究されています。

作用機序

フルオキセチン塩酸塩は、脳内のセロトニンの再取り込みを阻害することにより効果を発揮し、シナプス間隙におけるセロトニンの利用可能性を高めます。この作用は、セロトニン作動性神経伝達を増強し、抗うつ効果に寄与すると考えられています。 主な分子標的はセロトニントランスポーター(SERT)であり、関与する経路には、セロトニンレベルの調節と下流のシグナル伝達カスケードが含まれます .

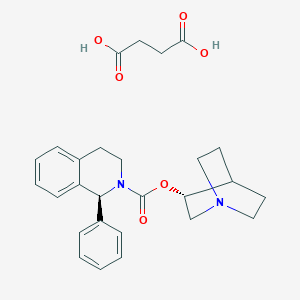

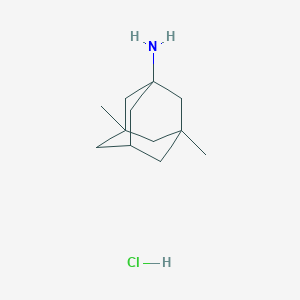

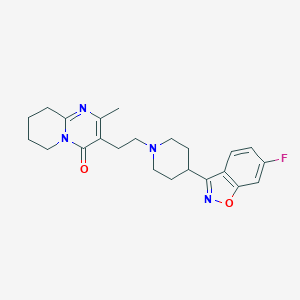

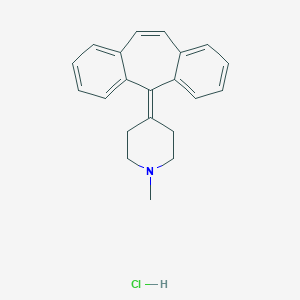

類似の化合物:

セルトラリン: うつ病や不安障害の治療に使用される別のSSRI。

パロキセチン: 類似の用途を持つが、薬物動態が異なるSSRI。

シタロプラム: 化学構造は異なるが、同様の治療効果を持つSSRI

フルオキセチン塩酸塩の独自性: フルオキセチン塩酸塩は、半減期が長く、1日1回投与が可能で、持続的な治療効果に寄与している点でユニークです。 さらに、トリフルオロメチル基など、特定の化学構造により、セロトニントランスポーターに対する高い効力と選択性が付与されています .

Safety and Hazards

Fluoxetine hydrochloride may cause skin irritation, serious eye damage, drowsiness, dizziness, and may cause damage to organs (Liver) through prolonged or repeated exposure . It is harmful if swallowed, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction .

生化学分析

Biochemical Properties

Fluoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI). The major metabolic pathway of fluoxetine leading to the formation of its active metabolite, norfluoxetine, is mediated by CYP2D6 . Fluoxetine and norfluoxetine are strong affinity substrates of CYP2D6 and can inhibit, potentially through various mechanisms, the metabolism of other sensitive CYP2D6 substrates .

Cellular Effects

Fluoxetine hydrochloride has been shown to be a potent and selective inhibitor of serotonin uptake in laboratory animals; it is orally effective and has a long duration of action . This compound has been a valuable pharmacological tool to study the mechanisms of serotonergic neurotransmission and physiological functions of brain serotonin neurons .

Molecular Mechanism

The mechanism of fluoxetine hydrochloride involves binding to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic cell, and therefore increasing levels of extracellular serotonin . This mechanism of action is responsible for its antidepressant and mood-lifting effects.

Temporal Effects in Laboratory Settings

In a study on cerebral ischemic stroke, fluoxetine hydrochloride was found to markedly diminish the cerebral infarction area in rats after middle cerebral artery occlusion . The circRNAs and mRNAs were differentially expressed, which includes 879 circRNAs and 815 mRNAs between sham and middle cerebral artery occlusion groups, respectively, and 958 circRNAs and 838 mRNAs between middle cerebral artery occlusion and fluoxetine groups, respectively .

Dosage Effects in Animal Models

In animal models, standard fluoxetine antidepressant doses resulted in a range of 79% to 97% of the patient population achieving a trough target plasma concentration of 25.1 ng/ml which translates to lung-tissue distribution coefficient of 60-times higher (EC90 of 4.02 μM) . At a dose of 40mg per day, at least 85% of patients will reach the trough target EC90 concentration within 3-days .

Metabolic Pathways

Fluoxetine hydrochloride is extensively metabolized in the liver, primarily via the enzyme CYP2D6, to its active metabolite norfluoxetine . After 8 weeks of fluoxetine hydrochloride treatment, all the biomarkers have showed a tendency of callback. The metabolic pathways involved include amino acid metabolism, energy metabolism and lipid metabolism .

Transport and Distribution

Fluoxetine hydrochloride is very lipophilic and highly plasma protein bound, allowing the drug and its active metabolite, norfluoxetine, to be distributed to the brain . The volume of distribution of fluoxetine and its metabolite varies between 20 to 42 L/kg .

Subcellular Localization

Fluoxetine hydrochloride has been shown to affect the subcellular localization of 5-HT1A receptors and SERT . Chronic fluoxetine treatment impairs the effects of 5-HT1A and 5-HT2C receptors activation in the periaqueductal gray (PAG) and amygdala on antinociception induced by aversive situation in mice .

準備方法

Synthetic Routes and Reaction Conditions: Fluoxetine hydrochloride can be synthesized through multiple steps involving the reaction of 4-chlorobenzotrifluoride with ethylene oxide to form 4-(trifluoromethyl)phenol. This intermediate is then reacted with 3-chloropropylamine to produce fluoxetine. The final step involves the conversion of fluoxetine to its hydrochloride salt .

Industrial Production Methods: Industrial production of fluoxetine hydrochloride often employs flow chemistry processes, which offer advantages over traditional batch methods. These processes involve continuous flow reactors that allow for precise control over reaction conditions, leading to higher yields and purity .

化学反応の分析

反応の種類: フルオキセチン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: フルオキセチンは、酸化されてフルオキセチンN-オキシドを生成できます。

還元: フルオキセチンを還元すると、デスメチルフルオキセチンが生成できます。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: 水素化リチウムアルミニウムまたはその他の還元剤。

主な生成物:

酸化: フルオキセチンN-オキシド。

還元: デスメチルフルオキセチン。

類似化合物との比較

Sertraline: Another SSRI used to treat depression and anxiety disorders.

Paroxetine: An SSRI with similar applications but different pharmacokinetic properties.

Citalopram: An SSRI with a different chemical structure but similar therapeutic effects

Uniqueness of Fluoxetine Hydrochloride: Fluoxetine hydrochloride is unique due to its long half-life, which allows for once-daily dosing and contributes to its sustained therapeutic effects. Additionally, its specific chemical structure, including the trifluoromethyl group, imparts high potency and selectivity for the serotonin transporter .

特性

IUPAC Name |

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020635 | |

| Record name | Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol (mg/mL): methanol, ethanol >100; acetone, acetonitrile, chloroform 33-100; dichloromethane 5-10; ethyl acetate 2-2.5; toluene, cyclohexane, hexane 0.5-0.67, Maximum sol in water: 14 mg/mL | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The precise mechanism of antidepressant action of fluoxetine is unclear, but the drug has been shown to selectively inhibit the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. Fluoxetine-induced inhibition of serotonin reuptake causes increased synaptic concentrations of serotonin in the CNS, resulting in numerous functional changes associated with enhanced serotonergic neurotransmission., Monoamine oxidase-B has been determined to be the enzyme responsible for the conversion of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine into its toxic metabolite 1-methyl-4-phenylpyridine ion. Since this enzyme has been localized primarily in astrocytes and serotonergic neurons, it would appear that 1-methyl-4-phenylpyridine ion is being produced outside the dopaminergic neurons. To investigate this possibility, the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was preceded by systemically administered fluoxetine. In keeping with its demonstrated ability to inhibit uptake into serotonergic neurons and serotonin uptake into astrocytes, fluoxetine pretreatment resulted in a significant attenuation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induced depletions of striatal dopamine and serotonin concentration. These results support the extra-dopaminergic production of 1-methyl-4-phenylpyridine ion., Fluoxetine is a potent and selective inhibitor of the neuronal serotonin-uptake carrier and is a clinically effective antidepressant. Although fluoxetine is used therapeutically as the racemate, there appears to be a small but demonstrable stereospecificity associated with its interactions with the serotonin-uptake carrier. The goals of this study were to determine the absolute configurations of the enantiomers of fluoxetine and to examine whether the actions of fluoxetine in behavioral tests were enantiospecific. (S)-Fluoxetine was synthesized from (S)-(-)-3-chloro-1-phenylpropanol by sequential reaction with sodium iodide, methylamine, sodium hydride, and 4-fluorobenzotrifluoride. (S)-Fluoxetine is dextrorotatory (+1.60) in methanol, but is levorotatory (-10.85) in water. Fluoxetine enantiomers were derivatized with (R)-1-(1-naphthyl)ethyl isocyanate, and the resulting ureas were assayed by 1H NMR or HPLC to determine optical purities of the fluoxetine samples. Both enantiomers antagonized writhing in mice; following sc administration of (R)- and (S)-fluoxetine, ED50 values were 15.3 and 25.7 mg/kg, respectively. Moreover, both enantiomers potentiated a subthreshold analgesic dose (0.25 mg/kg) of morphine, and ED50 values were 3.6 and 5.7 mg/kg, respectively. Following ip administration to mice, the two stereoisomers antagonized p-chloroamphetamine-induced depletion of whole brain serotonin concentrations. ED50 values for (S)- and (R)-fluoxetine were 1.2 and 2.1 mg/kg, respectively. The two enantiomers decreased palatability-induced ingestion following ip administration to rats; (R)- and (S)-fluoxetine reduced saccharin-induced drinking with ED50 values of 6.1 and 4.9 mg/kg, respectively. Thus, in all biochemical and pharmacological studies to date, the eudismic ratio for the fluoxetine enantiomers is near unity. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

56296-78-7, 54910-89-3, 59333-67-4 | |

| Record name | Reconcile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56296-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056296787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fluoxetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9W7N6B1KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158.4-158.9 °C, Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/ | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

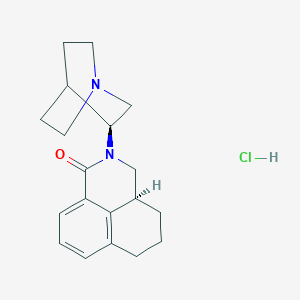

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。